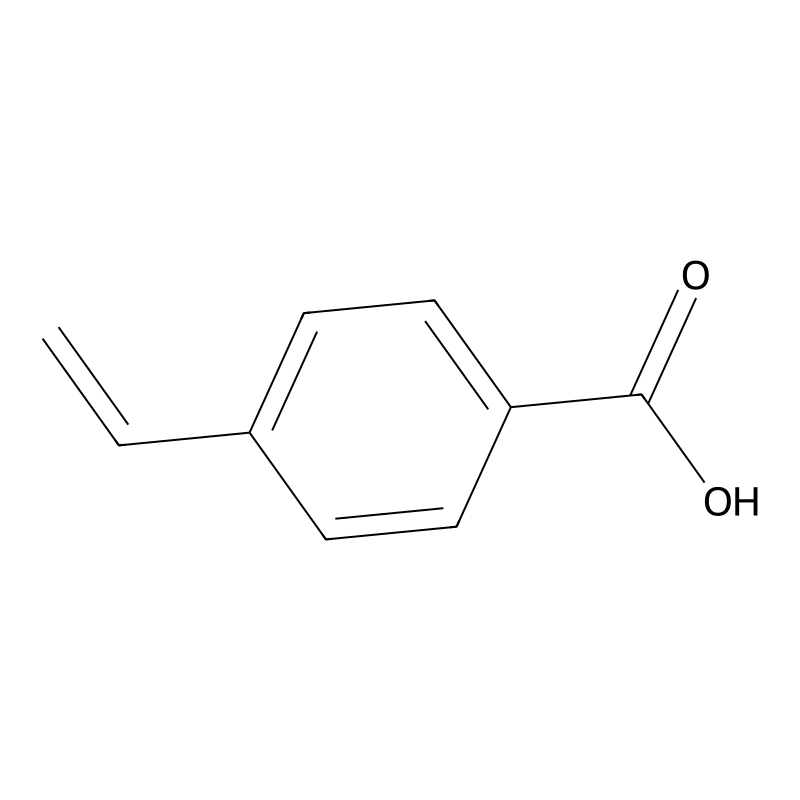

4-Vinylbenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis:

- Intermediate for complex molecules: 4-VBA serves as a valuable building block for synthesizing more intricate organic molecules. Its reactive vinyl and carboxylic acid groups enable its incorporation into diverse chemical structures through various reactions like esterification, amidation, and cyclization. Source: Sigma-Aldrich product page:

Medicinal Chemistry:

- Drug discovery and development: Researchers are investigating the potential of 4-VBA and its derivatives as lead compounds in drug discovery. Its structural features offer possibilities for modifications aimed at specific therapeutic targets. Source: ScienceDirect article:

Material Science:

- Monomer for functional polymers: The vinyl group in 4-VBA allows its polymerization, potentially leading to the creation of novel functional polymers with unique properties. These polymers could find applications in various fields, including electronics, coatings, and drug delivery. Source: American Chemical Society publication

Environmental Research:

- Biodegradation studies: 4-VBA can be used as a model compound to study the biodegradation processes of organic pollutants in the environment. Understanding these processes is crucial for developing strategies for environmental remediation. Source: ResearchGate publication

4-Vinylbenzoic acid, with the chemical formula and a molecular weight of approximately 148.16 g/mol, is a colorless to beige solid that is soluble in organic solvents such as dichloromethane and methanol. This compound is characterized by a vinyl group attached to the para position of a benzoic acid structure, making it a member of the carboxylic acid family. Its melting point ranges from 142 to 144 °C, and it is sensitive to light, necessitating careful storage conditions .

- Polymerization: It readily undergoes radical polymerization, forming poly(4-vinylbenzoic acid), which is useful in creating high-performance polymers .

- Esterification: The carboxylic acid group can react with alcohols to form esters, which are important in the synthesis of various organic compounds.

- Wittig Reaction: This compound can be synthesized through the Wittig reaction, where it acts as a starting material for generating various substituted styrenes .

Several methods have been developed for synthesizing 4-vinylbenzoic acid:

- From 4-Bromostyrene: A common method involves the reaction of 4-bromostyrene with carbon dioxide under specific conditions to yield 4-vinylbenzoic acid .

- Wittig Reaction: The Wittig reaction can also be employed, where phosphonium salts react with aldehydes or ketones to form alkenes like 4-vinylbenzoic acid .

- Radical Polymerization: This method utilizes radical initiators to polymerize styrene derivatives into active monomers based on 4-vinylbenzoic acid .

4-Vinylbenzoic acid finds applications across various fields:

- Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Polymer Chemistry: Used as a monomer in the production of high-performance polymers due to its ability to undergo polymerization.

- Material Science: It is utilized in developing functional materials that require specific chemical properties .

Interaction studies involving 4-vinylbenzoic acid primarily focus on its reactivity with biological systems and other chemical compounds. Its ability to form complexes with metal ions and other organic molecules has been explored for potential applications in drug delivery systems and catalysis. Additionally, its interactions with cellular components may provide insights into its biological activity and therapeutic potential .

4-Vinylbenzoic acid shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Benzoic Acid | Simple aromatic carboxylic acid without vinyl group. | |

| Styrene | Aromatic compound; lacks carboxylic functionality. | |

| p-Carboxystyrene | Similar structure but lacks the vinyl group; used in similar applications. | |

| 3-Vinylbenzoic Acid | Vinyl group at the meta position; different reactivity profile. |

The uniqueness of 4-vinylbenzoic acid lies in its combination of both vinyl and carboxylic functionalities, allowing it to participate in diverse

XLogP3

LogP

Melting Point

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (96.08%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant